molecular formula C7H12O2 B1617255 2-Oxepanone, 7-methyl- CAS No. 2549-59-9

2-Oxepanone, 7-methyl-

Cat. No.: B1617255
CAS No.: 2549-59-9
M. Wt: 128.17 g/mol
InChI Key: WZRNGGFHDMOCEA-UHFFFAOYSA-N
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Description

2-Oxepanone, 7-methyl-, also known as 7-Methyl-2-oxepanone, is a lactone with the molecular formula C7H12O2. It is a cyclic ester that features a seven-membered ring structure with a methyl group attached to the seventh carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxepanone, 7-methyl- typically involves the Baeyer-Villiger oxidation of 2-methylcyclohexanone. This reaction uses peracids such as peracetic acid or m-chloroperbenzoic acid as oxidizing agents. The reaction proceeds under mild conditions, often at room temperature, and yields the desired lactone with high selectivity .

Industrial Production Methods

Industrial production of 2-Oxepanone, 7-methyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Oxepanone, 7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxepanone, 7-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxepanone, 7-methyl- involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that undergoes ring-opening polymerization to form long polymer chains. The presence of the methyl group influences the reactivity and properties of the resulting polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxepanone, 7-methyl- is unique due to its seven-membered ring structure and the presence of a methyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specialized polymers and materials .

Properties

IUPAC Name

7-methyloxepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6-4-2-3-5-7(8)9-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRNGGFHDMOCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337616
Record name 7-Methyl-2-oxepanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2549-59-9
Record name 7-Methyl-2-oxepanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2549-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-2-oxepanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxepanone, 7-methyl
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Synthesis routes and methods

Procedure details

3.15 g of 2-methylcyclohexanone and 3.85 g of cyclohexane percarboxylic acid, dissolved in n-hexane, are kept at 50° C. for 3 hours under agitation. The reaction product is treated with H2O, then neutralized with a solution of Na2CO3 and finally extracted with ethyl acetate. After solvent distillation, one obtains 3.3 g of 7-methyl-2-oxepanone, identified by mass spectrometry (EI, 70 eV), yielding the following m/e values: 128, 98, 80, 69, 55, 42.
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3.15 g
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3.85 g
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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